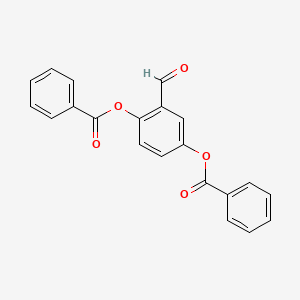
2-Formyl-1,4-phenylene dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-1,4-phenylene dibenzoate: is an aromatic compound featuring a benzene ring substituted with a formyl group and two benzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-1,4-phenylene dibenzoate typically involves the benzoylation of phenols and alcohols. One method includes the solid-phase benzoylation of phenols in a microwave reactor . The reaction conditions involve the use of benzoyl chloride and a suitable base, such as pyridine, under microwave irradiation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar benzoylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in 2-formyl-1,4-phenylene dibenzoate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Carboxy-1,4-phenylene dibenzoate.
Reduction: 2-Hydroxymethyl-1,4-phenylene dibenzoate.
Substitution: 2-Nitro-1,4-phenylene dibenzoate or 2-Bromo-1,4-phenylene dibenzoate.
Aplicaciones Científicas De Investigación
Chemistry: 2-Formyl-1,4-phenylene dibenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that require aromatic building blocks.
Mecanismo De Acción
The mechanism of action of 2-formyl-1,4-phenylene dibenzoate involves its reactivity due to the presence of the formyl group and the aromatic ring. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
Benzaldehyde: Contains a formyl group attached to a benzene ring but lacks the benzoate groups.
1,4-Diformylbenzene: Contains two formyl groups attached to a benzene ring.
1,4-Dibenzoatebenzene: Contains two benzoate groups attached to a benzene ring but lacks the formyl group.
Uniqueness: 2-Formyl-1,4-phenylene dibenzoate is unique due to the combination of a formyl group and two benzoate groups on the same benzene ring
Propiedades
Número CAS |
137871-27-3 |
|---|---|
Fórmula molecular |
C21H14O5 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
(4-benzoyloxy-3-formylphenyl) benzoate |
InChI |
InChI=1S/C21H14O5/c22-14-17-13-18(25-20(23)15-7-3-1-4-8-15)11-12-19(17)26-21(24)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
SRIFBMCSPSHVHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



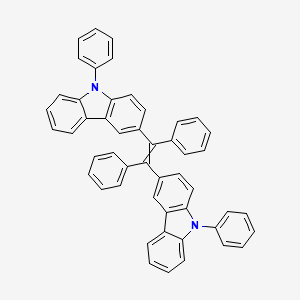
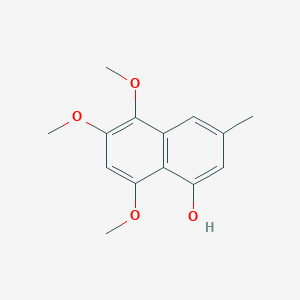
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
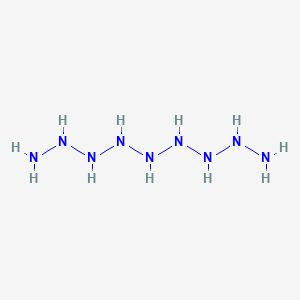
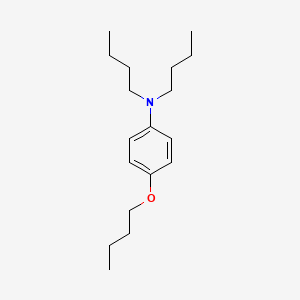
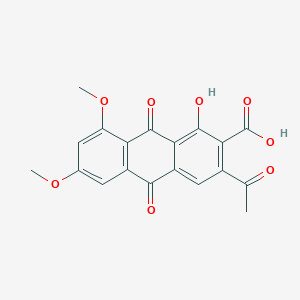
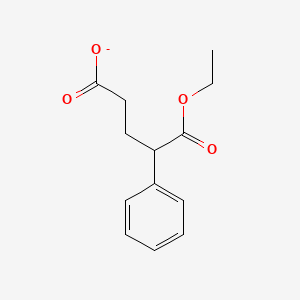
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)


